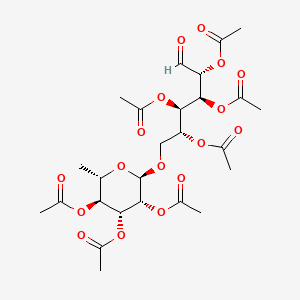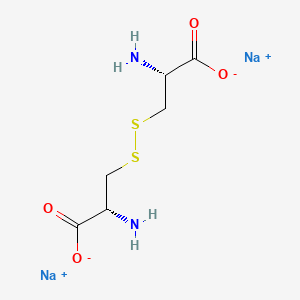
2-Chloro-7-methyl-1,8-naphthyridine
Vue d'ensemble
Description
2-Chloro-7-methyl-1,8-naphthyridine is a chemical compound with the CAS Number: 1772-50-5 . It has a molecular weight of 178.62 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes 2-Chloro-7-methyl-1,8-naphthyridine, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis
The molecular structure of 2-Chloro-7-methyl-1,8-naphthyridine is represented by the InChI code: 1S/C9H7ClN2/c1-6-2-3-7-4-5-8 (10)12-9 (7)11-6/h2-5H,1H3 .Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-7-methyl-1,8-naphthyridine have been studied in the context of the synthesis of 1,8-naphthyridines . For instance, Ghorbani-Vaghei et al. have constructed trisubstituted 2-amino-1,8-naphthyridines in moderate to high yield via multicomponent reactions of substituted aromatic aldehydes, 2-aminopyridine, malononitrile or methyl or ethyl cyanoacetate .Physical And Chemical Properties Analysis
2-Chloro-7-methyl-1,8-naphthyridine is a powder that is stored at room temperature . It has a melting point of 215-217 degrees Celsius .Applications De Recherche Scientifique
Synthesis of Difunctionalized Naphthyridines
2-Chloro-7-methyl-1,8-naphthyridine can be used in the synthesis of difunctionalized naphthyridines . These compounds have a broad spectrum of biological activities and are of great importance in medicinal chemistry .
Antihypertensive Applications
Substituted 1,8-naphthyridine compounds, which can be synthesized from 2-Chloro-7-methyl-1,8-naphthyridine, are used as antihypertensives . These compounds help in the treatment of high blood pressure.
Antiarrhythmic Applications
These compounds also have antiarrhythmic properties . They can be used to treat and prevent irregular heartbeats, which can lead to serious conditions such as stroke and heart failure.
Herbicide Safeners
Substituted 1,8-naphthyridine compounds are used as herbicide safeners . These compounds protect crops from the damaging effects of herbicides without reducing their effectiveness against weeds.
Immunostimulants
These compounds can also act as immunostimulants . They can boost the immune system and enhance the body’s natural defense against diseases.
Use in Synthetic Receptors
2,7-difunctionalized-1,8-naphthyridines, which can be synthesized from 2-Chloro-7-methyl-1,8-naphthyridine, are used as important binding units in the molecular design of synthetic receptors . These receptors can be used in various fields, including drug delivery and environmental monitoring.
Use in Light-Emitting Diodes
1,8-Naphthyridines find use as components of light-emitting diodes . They can improve the efficiency and longevity of these devices.
Use in Dye-Sensitized Solar Cells
1,8-Naphthyridines are also used in dye-sensitized solar cells . They can enhance the performance of these cells, which convert sunlight into electricity.
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that 1,8-naphthyridines, a class of compounds to which 2-chloro-7-methyl-1,8-naphthyridine belongs, have diverse biological activities . For instance, gemifloxacin, a compound containing a 1,8-naphthyridine core, is used for the treatment of bacterial infections .
Mode of Action
A related compound, 2-amino-7-methyl-1,8-naphthyridine (amnd), has been shown to target cytosine to form a pseudo-base pair, leading to fluorescence quenching of amnd through dna-mediated electron transfer . This suggests that 2-Chloro-7-methyl-1,8-naphthyridine may interact with its targets in a similar manner.
Biochemical Pathways
Given the potential interaction with dna as suggested by the mode of action of amnd , it’s plausible that 2-Chloro-7-methyl-1,8-naphthyridine could influence DNA-related processes and pathways.
Result of Action
Given the potential interaction with dna as suggested by the mode of action of amnd , it’s plausible that 2-Chloro-7-methyl-1,8-naphthyridine could influence DNA-related processes and pathways, potentially leading to various cellular effects.
Propriétés
IUPAC Name |
2-chloro-7-methyl-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-2-3-7-4-5-8(10)12-9(7)11-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUAYTWAYGGYJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60616969 | |
| Record name | 2-Chloro-7-methyl-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60616969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-methyl-1,8-naphthyridine | |
CAS RN |
1772-50-5 | |
| Record name | 2-Chloro-7-methyl-1,8-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1772-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-7-methyl-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60616969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-7-methyl-1,8-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid](/img/structure/B1357936.png)

![6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1357946.png)




![4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine](/img/structure/B1357955.png)


![5-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-2-amine](/img/structure/B1357966.png)

